Thioperamide

描述

Thioperamide is a potent HRH 4 antagonist and selective HRH 3 antagonist capable of crossing the blood–brain barrier . It was used by Jean-Charles Schwartz in his early experiments regarding the H 3 receptor . Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .

Molecular Structure Analysis

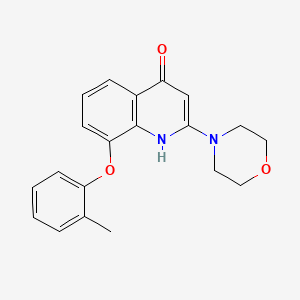

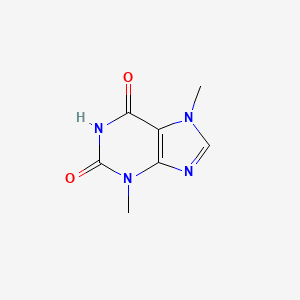

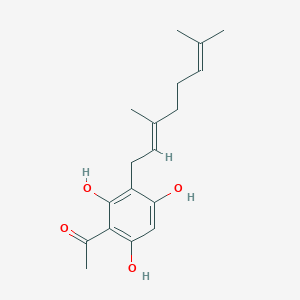

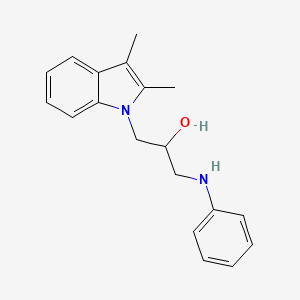

Thioperamide’s molecular formula is C15H24N4S . Its structure has been studied with the molecular mechanics approach, integrated by X-ray crystallography on an analogue . The minimum-energy conformations of thioperamide calculated by molecular mechanics are reliable and they can be used for structural comparisons with other H3-receptor antagonists .Chemical Reactions Analysis

Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .Physical And Chemical Properties Analysis

Thioperamide’s molecular formula is C15H24N4S . Its molecular weight is 292.4 g/mol .科学研究应用

Histamine H3 and H4 Antagonist

Thioperamide is a potent histamine H3 and H4 antagonist/inverse agonist . The Ki values are 25 and 27 nM for human recombinant H3 and H4 receptors respectively . This makes it a valuable tool in the study of histamine receptors and their role in various physiological and pathological processes.

Eosinophil Shape Change and Chemotaxis

Thioperamide has been shown to block eosinophil shape change and chemotaxis induced by histamine . The IC50 values are 1.4 μM and 519 nM respectively . This suggests that Thioperamide could potentially be used in the treatment of conditions characterized by eosinophilic inflammation, such as asthma and allergic reactions.

Experimental Murine Asthma

In a study on experimental murine asthma, Thioperamide was shown to reduce eosinophilia in bronchoalveolar lavage fluid . However, it did not affect anti-OVA IgE concentrations and lung infiltrations . This indicates that the effects of Thioperamide in this context are complex and may involve multiple mechanisms of action.

Glucose Uptake in Brain Regions

Thioperamide has been found to prevent the enhancement in [3H]glucose uptake in all brain regions of 5,7-DHT neonatally lesioned rats . This suggests that Thioperamide could potentially be used in the study of brain metabolism and neurological disorders.

作用机制

Target of Action

Thioperamide is a potent antagonist of the histamine H3 receptor (HRH3) and the histamine H4 receptor (HRH4) . These receptors are primarily found in the central nervous system and are involved in the regulation of histamine release .

Mode of Action

Thioperamide acts by blocking the histamine autoreceptors (HRH3 and HRH4), which negatively regulate the release of histamine . By blocking these autoreceptors, thioperamide enhances the activity of histaminergic neurons, leading to a greater release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Biochemical Pathways

Thioperamide’s action on histamine receptors influences several biochemical pathways. For instance, it has been found to increase the levels of lysobisphosphatidic acid , a lipid that plays a role in cellular processes such as cell proliferation and survival. Thioperamide also influences the histamine-dependent activation of the H2R/PKA/CREB pathway , which is involved in cell signaling and gene expression.

Result of Action

Thioperamide has been found to have several molecular and cellular effects. It promotes the proliferation of neural stem cells and enhances neurogenesis . It also ameliorates neuronal loss and β-amyloid pathology in transgenic mice, suggesting potential benefits in conditions like Alzheimer’s disease . Moreover, thioperamide has been shown to protect primary neurons against oxygen-glucose deprivation-induced injury .

Action Environment

The action, efficacy, and stability of thioperamide can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as serotonin, can modulate the effects of thioperamide . Additionally, the physiological state of the individual, including factors like age, health status, and the presence of other medications, can also impact the action of thioperamide .

安全和危害

未来方向

Thioperamide has been shown to attenuate neuroinflammation and cognitive impairments in Alzheimer’s disease via inhibiting gliosis . It has also been shown to rescue circadian rhythm and memory function in experimental parkinsonism . These studies suggest that Thioperamide may have potential therapeutic applications in neurodegenerative diseases.

属性

IUPAC Name |

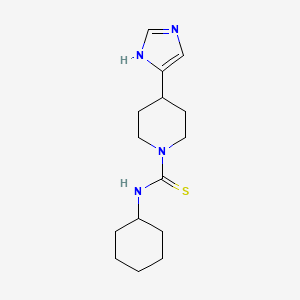

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioperamide | |

CAS RN |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。